![molecular formula C9H10ClNO B1457759 4-Chloro-2-cyclopropoxyaniline CAS No. 1243352-76-2](/img/structure/B1457759.png)
4-Chloro-2-cyclopropoxyaniline
Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
4-Chloro-2-cyclopropoxyaniline: has potential applications in the field of nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic devices, such as optical switches, modulators, and frequency converters. The compound’s structure could be explored for its NLO properties due to the presence of aniline, which is known to contribute to NLO behavior .
Pharmaceutical Research
In pharmacology, 4-Chloro-2-cyclopropoxyaniline may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structure suggests it could be useful in the design of molecules with potential biological activity, such as enzyme inhibitors or receptor modulators .
Material Science
The compound’s unique structure, featuring a cyclopropoxy group, may be of interest in material science. It could be used in the synthesis of polymers or coatings with specific properties, such as increased resilience or novel functionalities .
Chemical Synthesis
4-Chloro-2-cyclopropoxyaniline: can be utilized in chemical synthesis as a building block for more complex molecules. Its reactivity, particularly at the benzylic position, makes it a candidate for various organic transformations, including Suzuki-Miyaura coupling reactions .
Analytical Chemistry
In analytical chemistry, derivatives of aniline like 4-Chloro-2-cyclopropoxyaniline could be used as standards or reagents in chromatographic methods. They might help in the development of new analytical techniques for detecting similar structured compounds in environmental samples or industrial products .
Industrial Applications
This compound could find industrial applications, possibly as a specialty chemical in the synthesis of dyes, pigments, or other materials that require specific aromatic amine functionalities. Its chloro and cyclopropoxy groups offer diverse reactivity that can be harnessed in industrial chemical processes .
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2-cyclopropoxyaniline is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .
properties
IUPAC Name |
4-chloro-2-cyclopropyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMAFBNEUWGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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